molecular formula C21H26ClN3O5S B2648574 N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1185131-74-1

N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2648574
CAS RN: 1185131-74-1
M. Wt: 467.97
InChI Key: LIRIMJMTDPCPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is often found in various pharmaceuticals . It also contains a benzo[d][1,3]dioxole moiety, which is a common feature in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in various reactions, and the benzo[d][1,3]dioxole moiety can also undergo certain transformations under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence its properties .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with similar structures have been designed and synthesized for the treatment of Alzheimer’s disease (AD). They have shown moderate acetylcholinesterase inhibitory activities in vitro . This suggests that our compound could potentially be used in the development of new drugs for AD.

Antibacterial Activity

Piperazin-1-yl derivatives have been found to exhibit antibacterial activity . Given the structural similarity, our compound could potentially be used in the development of new antibacterial agents.

Antipsychotic Drugs

Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests a potential application of our compound in the treatment of psychiatric disorders.

Antiviral Agents

Piperazine derivatives have a wide range of biological activities such as antiviral . This suggests that our compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Drugs

Piperazine derivatives have been used in the development of anti-inflammatory drugs . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antitumor Agents

Piperazine derivatives have been used in the development of antitumor drugs . This suggests that our compound could potentially be used in the development of new antitumor drugs.

properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S.ClH/c1-16-2-5-18(6-3-16)30(26,27)24-12-10-23(11-13-24)9-8-22-21(25)17-4-7-19-20(14-17)29-15-28-19;/h2-7,14H,8-13,15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRIMJMTDPCPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

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